molecular formula C18H15NO4 B14415951 2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate CAS No. 84612-46-4

2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate

Cat. No.: B14415951
CAS No.: 84612-46-4
M. Wt: 309.3 g/mol
InChI Key: XPEWLSMZLDRVLL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is a complex organic compound with a unique structure that includes both dimethylamino and anthracene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate typically involves the reaction of anthracene derivatives with dimethylamine and acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product through acetylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various anthracene derivatives, such as quinones, hydroquinones, and substituted anthracenes.

Scientific Research Applications

2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the anthracene moiety can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the anthracene moiety.

    Anthracene-9-carboxylic acid: Contains the anthracene core but lacks the dimethylamino group.

    9,10-Anthraquinone: Similar anthracene structure but with different functional groups.

Uniqueness

2-(Dimethylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is unique due to the combination of the dimethylamino group and the anthracene moiety, which imparts distinct chemical and physical properties

Properties

CAS No.

84612-46-4

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

[2-(dimethylamino)-1,10-dioxoanthracen-9-yl] acetate

InChI

InChI=1S/C18H15NO4/c1-10(20)23-18-12-7-5-4-6-11(12)16(21)13-8-9-14(19(2)3)17(22)15(13)18/h4-9H,1-3H3

InChI Key

XPEWLSMZLDRVLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC=C(C2=O)N(C)C)C(=O)C3=CC=CC=C31

Origin of Product

United States

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